molecular formula C21H17FN4O2 B4702239 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B4702239
M. Wt: 376.4 g/mol
InChI Key: SRHSFLAAZAFEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of isoxazolecarboxamide and has been found to exhibit promising results in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been found to inhibit the activation of these pathways, which leads to the inhibition of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation, which leads to the protection of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit various signaling pathways, and its ability to exhibit various biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide. These include the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases, the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential as a drug candidate. Additionally, the investigation of its potential synergistic effects with other compounds is also an area of future research.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to exhibit potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In inflammation research, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-14-5-7-16(8-6-14)19-12-18(25-28-19)21(27)23-20-9-10-26(24-20)13-15-3-2-4-17(22)11-15/h2-12H,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSFLAAZAFEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.